1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Description
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazine ring, a piperazine ring, and a prop-2-en-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-13(18)17-9-7-16(8-10-17)11-5-6-12(15-14-11)19-4-2/h3,5-6H,1,4,7-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRPKPSLMQYBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety is formed through aldol condensation reactions.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)prop-2-en-1-one: This compound shares a similar structure but lacks the pyridazine ring.
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: This compound has a similar prop-2-en-1-one moiety but different substituents.
The uniqueness of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
